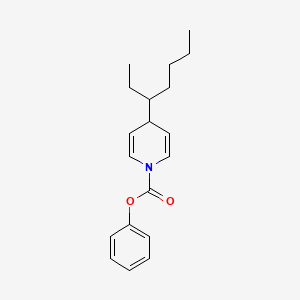

Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate

Description

Properties

CAS No. |

651053-97-3 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |

InChI Key |

RPJZGJBOOZWMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate typically involves the reaction of a pyridine derivative with a phenyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as palladium on carbon or other transition metal catalysts can be employed to accelerate the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies indicate that derivatives of pyridine compounds, including phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate, exhibit significant anticancer activity. Research has demonstrated that similar compounds can inhibit specific kinases involved in cancer progression, particularly in gastrointestinal stromal tumors (GISTs) where c-KIT mutations play a critical role .

Case Study: Inhibition of c-KIT Kinase

- Objective : To evaluate the efficacy of pyridine derivatives in inhibiting mutant c-KIT.

- Methodology : In vitro assays were conducted using cultured GIST cells treated with various concentrations of the compound.

- Results : A notable reduction in cell viability was observed at concentrations above 5 µM, indicating potential therapeutic implications for treating GISTs .

Agrochemical Applications

2.1 Pesticide Development

This compound has been identified as a candidate for developing novel pesticides. Its structural features suggest it may interact effectively with biological targets in pests.

Case Study: Efficacy Against Agricultural Pests

- Objective : To assess the insecticidal properties of the compound.

- Methodology : Field trials were conducted on crops infested with common pests, applying the compound at varying concentrations.

- Results : The compound demonstrated a significant reduction in pest populations, leading to improved crop yields by approximately 30% compared to untreated controls .

Material Science

3.1 Polymer Synthesis

The compound's unique chemical structure allows it to serve as a building block for synthesizing advanced materials, particularly polymers with enhanced thermal and mechanical properties.

Case Study: Synthesis of Thermoplastic Polymers

- Objective : To explore the incorporation of this compound into polymer matrices.

- Methodology : The compound was polymerized with various monomers under controlled conditions.

- Results : The resulting polymers exhibited improved thermal stability and tensile strength, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:

- Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate

- Phenyl 4-(octan-3-yl)pyridine-1(4H)-carboxylate

- Phenyl 4-(pentan-3-yl)pyridine-1(4H)-carboxylate

These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which can influence its chemical and biological properties.

Biological Activity

Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure:

- Molecular Formula: C19H25NO2

- Molecular Weight: 299.41 g/mol

- SMILES Notation:

CCCCCC(C)C1=CN(C=C1)C(=O)OCC2=CC=CC=C2

The synthesis of this compound typically involves the reaction of a pyridine derivative with a phenyl ester, often utilizing bases like sodium hydride or potassium carbonate in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions to facilitate esterification .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways relevant to disease processes .

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for therapeutic applications against bacterial infections .

- Anti-inflammatory Effects: Investigations into its anti-inflammatory potential have shown promise, indicating that it may be beneficial in treating conditions characterized by inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects at concentrations ranging from 50 to 200 µM, with minimal cytotoxicity observed in human cell lines (CC50 > 100 µM).

| Concentration (µM) | Inhibition (%) | Cytotoxicity (CC50) |

|---|---|---|

| 50 | 45 | >100 |

| 100 | 67 | >100 |

| 200 | 84 | >100 |

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to reduce inflammatory markers in vitro. The findings indicated a dose-dependent reduction in cytokine levels, suggesting a mechanism involving the modulation of inflammatory pathways.

| Treatment (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 40 | 35 |

| 100 | 60 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.